molecular formula C11H17NO B13968149 1-(3-Oxobutyl)cyclohexane-1-carbonitrile CAS No. 58422-83-6

1-(3-Oxobutyl)cyclohexane-1-carbonitrile

Cat. No.: B13968149
CAS No.: 58422-83-6
M. Wt: 179.26 g/mol
InChI Key: QBWFZHZWVMWYOJ-UHFFFAOYSA-N
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Description

1-(3-Oxobutyl)cyclohexane-1-carbonitrile is a nitrile-functionalized cyclohexane derivative with a 3-oxobutyl substituent. The 3-oxobutyl group introduces a ketone functionality, which may influence reactivity (e.g., participation in condensation or nucleophilic addition reactions) and physical properties such as polarity and solubility. This article compares its hypothetical properties with structurally related compounds documented in the literature.

Properties

CAS No.

58422-83-6

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(3-oxobutyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C11H17NO/c1-10(13)5-8-11(9-12)6-3-2-4-7-11/h2-8H2,1H3

InChI Key

QBWFZHZWVMWYOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1(CCCCC1)C#N

Origin of Product

United States

Preparation Methods

Grignard Reaction-Based Synthesis

One of the most reliable synthetic approaches to 1-(3-oxobutyl)cyclohexane-1-carbonitrile involves the use of organometallic reagents, particularly Grignard reagents, reacting with cyclohexanenitrile derivatives. A detailed process is described in Chinese patent CN102015629A, which outlines the following key steps:

  • Preparation of a butylmagnesium chloride solution (Grignard reagent) in tetrahydrofuran (THF) at low temperatures (0 to 5 degrees Celsius).

  • The cyclohexanenitrile is dissolved in toluene and combined with the Grignard reagent under controlled temperature (0 to 5 degrees Celsius) to form an intermediate complex.

  • Introduction of 2-(ethyl-butyl) bromide diluted in toluene to the reaction mixture, stirring for several hours (4 hours) at low temperature (0 to 10 degrees Celsius).

  • Quenching of the reaction with an aqueous acetate solution at 0 to 20 degrees Celsius, followed by phase separation and multiple aqueous washes to remove magnesium salts and other impurities.

  • Sequential washing steps with water and potassium carbonate solutions to remove residual acid and carbonate impurities.

  • Final distillation under reduced pressure at 40 degrees Celsius to isolate the target compound.

This method leverages the nucleophilic addition of the Grignard reagent to the nitrile carbon, forming an imine intermediate that hydrolyzes upon quenching to yield the ketone functionality of the 3-oxobutyl side chain. The process is carefully temperature-controlled to optimize yield and purity.

Esterification and Cyclohexanecarboxylic Acid Derivatives

Another synthetic route involves the esterification of cyclohexanecarboxylic acid derivatives, which can be subsequently transformed into the desired nitrile compound. According to industrial synthesis descriptions:

  • Cyclohexanecarboxylic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid under reflux conditions.

  • The ester product, methyl (1S)-2-oxo-1-(3-oxobutyl)cyclohexane-1-carboxylate, is purified by distillation or recrystallization.

  • This ester can be further manipulated through nitrile introduction reactions or other functional group transformations to yield 1-(3-oxobutyl)cyclohexane-1-carbonitrile.

The industrial method benefits from continuous flow reactors for better control and scalability, ensuring higher yields and consistent quality.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Reaction Type Yield / Purity Notes Advantages Limitations
Grignard Reaction (Patent CN102015629A) Butylmagnesium chloride, cyclohexanenitrile, 2-(ethyl-butyl) bromide, THF, toluene, acetate quench, 0-10 °C Nucleophilic addition to nitrile Not explicitly quantified; controlled conditions for purity High selectivity; well-established organometallic chemistry Requires strict moisture control; low temperature needed
Esterification of Cyclohexanecarboxylic Acid Cyclohexanecarboxylic acid, methanol, sulfuric acid, reflux Esterification followed by nitrile introduction Industrial scale; high purity achievable Scalable; continuous flow reactors possible Multi-step; requires further functionalization
Cyclohexanedione Derivative Routes Various substituted phenylbutyrates, acylation, reduction, cyclization Multi-step organic synthesis Yields vary; specific to derivatives Provides structural analogues; versatile Indirect; complex reaction sequences

Research Findings and Notes

  • The Grignard reagent-based method is the most direct and chemically logical approach to synthesize 1-(3-oxobutyl)cyclohexane-1-carbonitrile, exploiting the reactivity of nitriles toward nucleophilic addition and subsequent hydrolysis to ketones.

  • Temperature control between 0 and 10 degrees Celsius is critical to avoid side reactions and decomposition of sensitive intermediates.

  • Workup procedures involve multiple aqueous washes, including potassium carbonate treatment, to ensure removal of acidic and basic impurities, which is essential for obtaining a pure product.

  • Industrial methods favor esterification routes for initial substrate preparation, leveraging well-known acid-catalyzed esterification and continuous flow technology to enhance throughput and reproducibility.

  • Related synthetic strategies for cyclohexanedione derivatives provide useful mechanistic insights but require adaptation for direct synthesis of the nitrile compound.

Chemical Reactions Analysis

1-(3-Oxobutyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives .

Scientific Research Applications

1-(3-Oxobutyl)cyclohexane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitrile and ketone groups.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(3-Oxobutyl)cyclohexane-1-carbonitrile exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved include nucleophilic attack on the nitrile group and electrophilic attack on the ketone group .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
1-((Trimethylsilyl)oxy)cyclohexane-1-carbonitrile Trimethylsilyloxy 209.34 (C₁₀H₁₇NOSi) Silyl ether group enhances stability; used in NMR studies (δ 0.24 ppm for Si(CH₃)₃) . [1]
1-(4-Methoxyphenyl)cyclohexane-1-carbonitrile 4-Methoxyphenyl 229.30 (C₁₄H₁₅NO) Aromatic ring with electron-donating methoxy group; intermediate in Suzuki coupling . [2]
1-(Dimethylamino)cyclohexane-1-carbonitrile Dimethylamino 153.23 (C₉H₁₄N₂) Electron-donating amino group; used in glycine transporter inhibitor synthesis . [3]
1-Piperidinocyclohexanecarbonitrile Piperidino 192.30 (C₁₂H₂₀N₂) Cyclic amine improves solubility in acidic media; ≥95% purity, crystalline solid . [6]
1-(4-Bromophenyl)cyclohexane-1-carbonitrile 4-Bromophenyl 264.15 (C₁₃H₁₂BrN) Bromine enables cross-coupling reactions; industrial/research use . [9]
3-Oxocyclohex-1-ene-1-carbonitrile α,β-Unsaturated ketone 135.16 (C₇H₇NO) Conjugated ketone-nitrile system; synthesized via CrO₃ oxidation; Diels-Alder substrate . [14]
1-(2-Chloroethyl)cyclohexane-1-carbonitrile 2-Chloroethyl 171.67 (C₉H₁₄ClN) Chloroalkyl group enhances electrophilicity; liquid storage at 4°C . [16]
1-(Methoxymethyl)cyclohexane-1-carbonitrile Methoxymethyl 153.22 (C₉H₁₅NO) Polar substituent increases solubility; liquid at room temperature . [13]

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., nitrile, ketone) increase electrophilicity, while electron-donating groups (e.g., methoxy, amino) stabilize the nitrile moiety. For instance, the dimethylamino group in likely enhances nucleophilic reactivity.
  • Synthesis Methods: Oxidation (e.g., CrO₃ for α,β-unsaturated ketones ). Nucleophilic substitution (e.g., piperidino group introduction ). Transition metal-catalyzed coupling (e.g., bromophenyl derivatives ).
  • Applications: Pharmaceuticals: Derivatives like 1-(dimethylamino)cyclohexane-1-carbonitrile are intermediates in glycine transporter inhibitors , while sulfonamide analogs show WD repeat protein inhibition . Reagents: 1,1'-Azobis(cyclohexane-1-carbonitrile) acts as a radical initiator in bromination reactions .

Biological Activity

1-(3-Oxobutyl)cyclohexane-1-carbonitrile is a chemical compound with potential biological activity that has been explored in various studies. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by its chemical formula and structural characteristics:

  • Chemical Formula : C₁₁H₁₅N
  • Structural Representation : The compound features a cyclohexane ring substituted with a carbonitrile group and a ketone functionality.

Biological Activity Overview

1-(3-Oxobutyl)cyclohexane-1-carbonitrile has been investigated for its role in enzyme-catalyzed reactions, particularly those involving nitriles. Its biological activities may include:

  • Enzyme Inhibition : Studies have indicated that the compound can inhibit certain enzymes, which may have implications in drug development.
  • Potential Therapeutic Uses : The compound's structure suggests potential applications in treating conditions related to enzyme dysfunctions.

Enzyme-Catalyzed Reactions

Research indicates that 1-(3-Oxobutyl)cyclohexane-1-carbonitrile can be utilized in studying enzyme-catalyzed reactions involving nitriles. These reactions are critical in various biosynthetic pathways and may lead to the development of new therapeutic agents.

Case Studies

A notable case study examined the compound's effects on phospholipase A2 activity. Phospholipase A2 enzymes play a significant role in inflammatory processes, and inhibiting these enzymes could provide therapeutic benefits in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
Enzyme InhibitionInhibits phospholipase A2
Anti-inflammatory PotentialModulates inflammatory pathways
Nitrile Reaction StudiesParticipates in enzyme-catalyzed reactions

The biological activity of 1-(3-Oxobutyl)cyclohexane-1-carbonitrile may be attributed to its ability to interact with specific enzymes involved in metabolic pathways. The inhibition of phospholipase A2, for instance, suggests that this compound could modulate lipid metabolism and inflammatory responses.

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